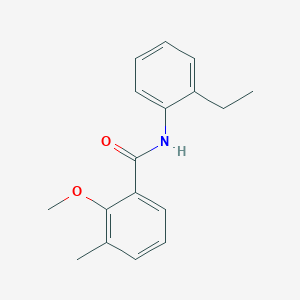![molecular formula C18H26ClN3O2 B244029 N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide](/img/structure/B244029.png)
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission.
作用機序
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide inhibits the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This results in a decrease in neuronal excitability and an overall calming effect on the brain.
Biochemical and Physiological Effects
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide has been shown to increase the levels of GABA in various regions of the brain, including the cortex, hippocampus, and striatum. This leads to a decrease in neuronal excitability, which is thought to underlie its anticonvulsant and anxiolytic effects. N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide has also been shown to increase the activity of the dopaminergic system, which may contribute to its efficacy in treating cocaine addiction.
実験室実験の利点と制限
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide is a highly selective inhibitor of GABA aminotransferase, which makes it a valuable tool for studying the role of GABAergic neurotransmission in various neurological and psychiatric disorders. However, its potency and selectivity may also limit its use in certain experiments, as it may interfere with other metabolic pathways that are regulated by GABA aminotransferase.
将来の方向性
There are several potential future directions for the study of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide. One area of research is the development of more potent and selective inhibitors of GABA aminotransferase, which may have improved therapeutic efficacy and fewer side effects. Another area of research is the investigation of the role of GABAergic neurotransmission in other neurological and psychiatric disorders, such as depression and schizophrenia. Finally, the use of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide in combination with other drugs may have synergistic effects and improve its therapeutic potential in various disorders.
合成法
The synthesis of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide involves a multi-step process that includes the reaction of 3-chloro-4-(4-propanoylpiperazin-1-yl)aniline with pentanoyl chloride in the presence of a base. The resulting intermediate is then converted to N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide by reacting it with ammonium acetate and acetic anhydride. The final product is obtained by recrystallization from a suitable solvent.
科学的研究の応用
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and analgesic properties in preclinical models. Clinical trials have demonstrated its efficacy in treating cocaine addiction, alcohol use disorder, and essential tremor.
特性
分子式 |
C18H26ClN3O2 |
|---|---|
分子量 |
351.9 g/mol |
IUPAC名 |
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide |
InChI |
InChI=1S/C18H26ClN3O2/c1-3-5-6-17(23)20-14-7-8-16(15(19)13-14)21-9-11-22(12-10-21)18(24)4-2/h7-8,13H,3-6,9-12H2,1-2H3,(H,20,23) |
InChIキー |
RVUASDQKSOQQSJ-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CC)Cl |
正規SMILES |
CCCCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-propoxybenzamide](/img/structure/B243946.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide](/img/structure/B243947.png)

![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylbenzamide](/img/structure/B243952.png)
![3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B243955.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B243957.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]propanamide](/img/structure/B243958.png)
![N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B243960.png)
![2-(3,4-dimethylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B243961.png)
![3,4-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B243962.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide](/img/structure/B243963.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B243964.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B243965.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B243969.png)